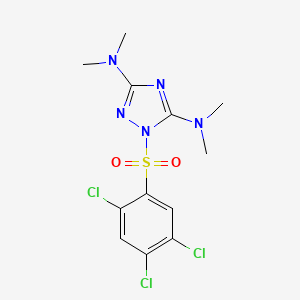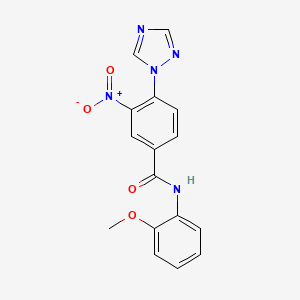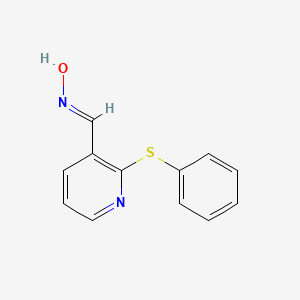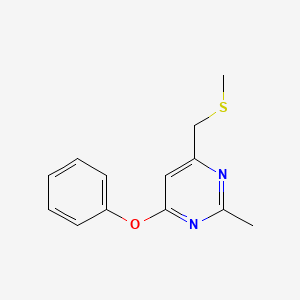
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
Vue d'ensemble
Description
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is a triazole-based compound notable for its distinctive trichlorophenyl group and sulfonyl functionalities. This compound has piqued the interest of researchers due to its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine typically involves multiple steps. A common synthetic route includes:
Formation of the triazole ring through cyclization reactions involving hydrazines and nitriles or amidines.
Introduction of the dimethylamino group via alkylation or nucleophilic substitution.
Attachment of the trichlorophenylsulfonyl group through sulfonylation reactions, utilizing sulfonyl chlorides under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound might be scaled up using more robust and cost-effective methods, such as flow chemistry. Continuous processes ensure better control over reaction parameters and product quality. The use of automated systems and high-throughput screening optimizes reaction conditions and improves yields.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine undergoes various types of reactions:
Oxidation: : Typically involves oxidizing agents like hydrogen peroxide, yielding oxidized derivatives.
Reduction: : Use of reducing agents like sodium borohydride can reduce the compound to form different analogs.
Substitution: : Halogenated compounds can substitute with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Amines, thiols, and alcohols
Major Products
Oxidation products (often hydroxylated derivatives)
Reduced forms (such as amines)
Substituted triazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine finds diverse applications, which include:
Chemistry: : Utilized in the synthesis of more complex molecules due to its versatile reactive sites.
Biology: : Serves as a scaffold in drug design for its stability and ability to interact with biological targets.
Medicine: : Explored for potential pharmaceutical applications, particularly in developing compounds with antifungal, antiviral, or anticancer properties.
Industry: : Applied in material sciences for its chemical stability and in manufacturing specialty chemicals.
Mécanisme D'action
This compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: : Interacts with proteins or enzymes, affecting their activity.
Pathways Involved: : May inhibit specific signaling pathways or disrupt cellular processes.
Comparaison Avec Des Composés Similaires
N-(3-(Dimethylamino)-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine is unique compared to other triazole derivatives because of its specific substituents, which provide enhanced stability and biological activity.
Similar Compounds
1,2,4-Triazole-based antifungals (e.g., fluconazole)
Sulfonyl-containing pharmaceuticals (e.g., sulfa drugs)
This compound stands out due to the presence of both the dimethylamino and trichlorophenylsulfonyl groups, which endow it with distinctive chemical properties and potential therapeutic benefits.
Propriétés
IUPAC Name |
3-N,3-N,5-N,5-N-tetramethyl-1-(2,4,5-trichlorophenyl)sulfonyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3N5O2S/c1-18(2)11-16-12(19(3)4)20(17-11)23(21,22)10-6-8(14)7(13)5-9(10)15/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNHJZPDGMEPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether](/img/structure/B3140546.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3140551.png)
![1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B3140552.png)
![1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B3140563.png)
![N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B3140569.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3140571.png)







![1-[(4-Ethylphenyl)methoxy]imidazole](/img/structure/B3140638.png)
